Cas no 446-57-1 (2,3-Difluorobenzyl Chloride)

2,3-Difluorobenzyl Chloride 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-2,3-difluorobenzene
- 2,3-Difluorobenzyl Chloride
- 2,3-Diifluorobenzyl chloride
- Benzene,1-(chloromethyl)-2,3-difluoro-
- Benzene, 1-(chloromethyl)-2,3-difluoro-
- 2,3-Difluorobenzylchloride
- PubChem10225
- 6164AB
- 1-Chloromethyl-2,3-difluoro-benzene
- AB13673
- AM62166
- RP22547
- ST2415076
- A22694
- SCHEMBL1149651
- EN300-330652
- AKOS009311489
- DTXSID00578850
- AC-9729
- A929226
- J-506964
- 446-57-1
- AS-59021
- MFCD03095320
- FT-0653585
- OVUKQQRPTLPXTD-UHFFFAOYSA-N
- 1-(Chloromethyl)-2,3-difluoro-benzene
-
- MDL: MFCD03095320
- インチ: 1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChIKey: OVUKQQRPTLPXTD-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C([H])=C(C=1F)F
計算された属性
- せいみつぶんしりょう: 162.004784g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 162.004784g/mol
- 単一同位体質量: 162.004784g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 10
- 複雑さ: 108
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 0.00000
- LogP: 2.70360
2,3-Difluorobenzyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D508829-1g |
1-(ChloroMethyl)-2,3-difluorobenzene |
446-57-1 | 97% | 1g |
$235 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835770-1g |
2,3-Difluorobenzyl Chloride |
446-57-1 | 95% | 1g |
¥267.00 | 2022-01-12 | |
Alichem | A013010179-1g |
2,3-Difluorobenzyl chloride |
446-57-1 | 97% | 1g |
$1475.10 | 2023-09-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD65576-250mg |
1-(Chloromethyl)-2,3-difluorobenzene |
446-57-1 | 95% | 250mg |
¥122.0 | 2024-04-18 | |
Fluorochem | 032747-5g |
2,3-Difluorobenzyl chloride |
446-57-1 | 95% | 5g |
£298.00 | 2022-02-28 | |
TRC | D456438-50mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
Alichem | A013010179-250mg |
2,3-Difluorobenzyl chloride |
446-57-1 | 97% | 250mg |
$470.40 | 2023-09-01 | |
TRC | D456438-100mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
TRC | D456438-10mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE672-1g |
2,3-Difluorobenzyl Chloride |
446-57-1 | 95+% | 1g |
360.0CNY | 2021-07-10 |
2,3-Difluorobenzyl Chloride 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2,3-Difluorobenzyl Chlorideに関する追加情報
2,3-Difluorobenzyl Chloride (CAS No: 446-57-1)
2,3-Difluorobenzyl Chloride is a versatile and intriguing compound in the realm of organic chemistry, particularly within the family of fluorinated aromatic compounds. With its unique structure and functional groups, this compound has garnered significant attention in both academic research and industrial applications. The CAS registry number 446-57-1 uniquely identifies this compound, making it easily referenceable in scientific literature and regulatory databases.
The molecular structure of 2,3-difluorobenzyl chloride consists of a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a chloromethyl group (-CH₂Cl) attached to the benzene ring. This arrangement imparts distinct electronic properties to the molecule, making it highly reactive in various chemical transformations. Recent studies have highlighted its role as a valuable synthetic intermediate in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.
One of the most notable aspects of 2,3-difluorobenzyl chloride is its ability to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This reactivity has been exploited in the development of novel drug candidates, where precise control over substitution patterns is crucial for achieving desired biological activities. For instance, researchers have utilized this compound as a starting material for synthesizing antiviral agents, leveraging its ability to form stable carbon-chlorine bonds that can be selectively replaced by bioactive groups.
In addition to its role in drug discovery, 2,3-difluorobenzyl chloride has found applications in materials science. Its fluorinated aromatic system contributes to enhanced stability and electronic properties, making it a promising candidate for use in advanced materials such as high-performance polymers and electroactive films. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymer frameworks to improve their thermal stability and mechanical strength.
The synthesis of 2,3-difluorobenzyl chloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common approach involves the fluorination of benzyl chloride derivatives using selective fluorination reagents under controlled conditions. Researchers have recently explored greener synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize environmental impact while maintaining product quality.
From an environmental standpoint, understanding the fate and behavior of 2,3-difluorobenzyl chloride in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory agencies have increasingly emphasized the importance of sustainable practices when handling such compounds to mitigate potential risks.
In conclusion, 2,3-difluorobenzyl chloride (CAS No: 446-57-1) stands out as a significant player in modern organic chemistry due to its unique properties and diverse applications. Its role as a key intermediate in drug development and materials science underscores its importance across various industries. As research continues to uncover new potential uses for this compound, it is likely that 2,3-difluorobenzyl chloride will remain a focal point for innovation in both academia and industry.
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